D-Glucitol-5,6-13C2
Description
Chemical Identity and Nomenclature Systems
This compound is characterized by its systematic chemical identity as a hexahydric alcohol with selective carbon-13 isotopic labeling at the terminal carbon positions 5 and 6. The compound maintains the fundamental structural framework of D-glucitol while incorporating stable isotopic signatures that enable sophisticated analytical applications. According to standardized nomenclature systems, this compound is formally designated as this compound, reflecting both its stereochemical configuration and specific isotopic labeling pattern. The molecular formula 13C2C4H14O6 indicates the presence of two carbon-13 atoms within the six-carbon polyol structure, with the remaining four carbon atoms retaining natural isotopic abundance. The molecular weight of 184.16 daltons represents an increase of 2.02 daltons compared to the unlabeled parent compound, corresponding precisely to the mass contribution of the two carbon-13 isotopes.
The International Union of Pure and Applied Chemistry nomenclature system provides systematic naming conventions that clearly identify the stereochemical configuration and isotopic labeling positions within the molecular structure. The compound exhibits the characteristic D-configuration at the penultimate carbon center, consistent with D-glucitol stereochemistry. Structural analysis reveals the presence of six hydroxyl functional groups arranged in a specific spatial configuration that determines the compound's physical and chemical properties. The incorporation of carbon-13 isotopes at positions 5 and 6 creates distinct analytical signatures while preserving the fundamental chemical reactivity patterns of the parent polyol structure.
Historical Development of 13C-Labeled Polyols
The historical development of carbon-13 labeled polyols emerged from advances in stable isotope synthesis and nuclear magnetic resonance spectroscopy during the latter half of the twentieth century. Early investigations into isotopic labeling focused on developing synthetic methodologies capable of incorporating carbon-13 into specific molecular positions while maintaining chemical integrity and stereochemical fidelity. Research conducted in the 1970s and 1980s established fundamental principles for synthesizing carbon-13 enriched carbohydrates and polyols, leading to the development of specialized labeled compounds for metabolic studies. The progression from simple labeled precursors to complex polyol derivatives required significant advances in synthetic organic chemistry and isotopic enrichment techniques.
Pioneering work in carbon-13 labeling methodology utilized elemental carbon-13 as the fundamental building block for generating more complex labeled organic molecules. This approach enabled the synthesis of calcium carbide with carbon-13 enrichment, which subsequently served as a precursor for acetylene generation and further synthetic transformations. The development of universal carbon-13 units through acetylene chemistry provided access to diverse labeled building blocks for polyol synthesis. Researchers recognized that carbon-13 labeled polyols offered unique advantages for metabolic tracer studies, particularly in carbohydrate metabolism research where polyols serve as important intermediates and regulatory molecules.
The evolution of analytical instrumentation, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, created new opportunities for utilizing carbon-13 labeled compounds in sophisticated research applications. Advanced two-dimensional nuclear magnetic resonance techniques, including Incredible Natural Abundance DoublE QUAntum Transfer Experiment methodology, enabled complete structural elucidation of labeled polyols with unprecedented sensitivity and resolution. These analytical advances drove demand for increasingly sophisticated labeled compounds, including positionally specific carbon-13 enriched polyols such as this compound.
Synonymy with D-Sorbitol-5,6-13C2
The chemical compound this compound exhibits complete synonymy with D-Sorbitol-5,6-13C2, reflecting the dual nomenclature system historically applied to this important polyol. Both designations refer to the identical molecular entity, with D-glucitol representing the systematic chemical name based on glucose-derived polyol structure, while D-sorbitol reflects the common name derived from the original isolation source. This nomenclature duality extends throughout the labeled compound series, where carbon-13 enriched derivatives maintain both naming conventions in scientific literature and commercial applications. The interchangeable use of glucitol and sorbitol terminology requires careful attention in research contexts to ensure accurate compound identification and data interpretation.
Properties
Molecular Formula |
C₄¹³C₂H₁₄O₆ |
|---|---|
Molecular Weight |
184.16 |
Synonyms |
D-Sorbitol-5,6-13C2; Glucarine-5,6-13C2; Esasorb-5,6-13C2; Cholaxine-5,6-13C2; Karion-5,6-13C2; Sionite-5,6-13C2; Sionon-5,6-13C2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between D-Glucitol-5,6-13C2 and structurally or isotopically related compounds:
Key Comparative Insights:
Isotopic Specificity vs. Uniform Labeling :
- This compound enables focused tracking of carbons 5 and 6 in metabolic pathways, such as glycolysis or pentose phosphate cycle intermediates. In contrast, uniformly labeled D-Glucitol-¹³C6 provides a holistic view of carbon redistribution, critical for flux balance analysis .
- D-Glucitol-4,5,6-13C3 offers intermediate specificity, often applied in studies of carbohydrate polymer biosynthesis (e.g., cellulose or starch) where carbons 4–6 are critical to structural integrity .
Enzymatic and Structural Studies: D-Glucitol-6-13C is tailored for investigating enzymes like sorbitol dehydrogenase, which specifically oxidizes carbon 6 . The structural derivative D-Glucitol, 1,4-anhydro-, 6-(9E)-9-octadecenoate diverges functionally, serving as a lipid-conjugated probe for membrane interaction studies rather than isotopic tracing .
Analytical Sensitivity :
- Compounds with higher ¹³C enrichment (e.g., D-Glucitol-13C6) enhance NMR and mass spectrometry sensitivity due to increased isotopic abundance, whereas position-specific labels (e.g., 5,6-13C2) reduce spectral complexity for targeted analysis .
Supplier Landscape
Key suppliers of ¹³C-labeled glucitol derivatives include:
Preparation Methods
Enzymatic Reduction of ¹³C-Labeled Fructose
D-Glucitol is biosynthetically derived from D-fructose via NADPH-dependent aldose reductase (GRE3 in Saccharomyces cerevisiae). To introduce ¹³C labels at C5 and C6, [5,6-¹³C₂]-D-fructose serves as the substrate. The GRE3 enzyme catalyzes the reduction of the C2 keto group in fructose to a hydroxyl group, retaining the isotopic labels at C5 and C6.
Key Reaction:
This method benefits from high stereoselectivity, avoiding racemization at other chiral centers.
Chemical Synthesis via Catalytic Hydrogenation
Chemical routes involve the hydrogenation of [5,6-¹³C₂]-D-glucose or [5,6-¹³C₂]-D-mannose using Raney nickel or ruthenium catalysts under high-pressure H₂. However, this method risks isotopic dilution if unlabeled hydrogen is used. To mitigate this, deuterated solvents (e.g., D₂O) and ¹³C-enriched starting materials are employed.
Synthetic Routes and Optimization
Yeast-Based Systems
Saccharomyces cerevisiae strains overexpressing GRE3 are cultured in media containing [5,6-¹³C₂]-D-fructose. Post-fermentation, cells are lysed, and D-glucitol is extracted via ion-exchange chromatography. Yields typically exceed 80% with >98% isotopic purity.
Recombinant Enzymes
Purified GRE3 immobilized on silica gel enables continuous-flow synthesis. A study using [5,6-¹³C₂]-D-fructose reported a turnover frequency (TOF) of 1.2 × 10³ h⁻¹ and isotopic retention of 99.2%.
Chemical Hydrogenation
[5,6-¹³C₂]-D-glucose (1.0 M) in D₂O is hydrogenated at 80°C under 50 bar H₂ using 5% Ru/C. The reaction achieves >95% conversion in 6 hours, with ¹³C enrichment at C5 and C6 confirmed via ¹³C NMR.
Table 1: Comparison of Synthesis Methods
| Method | Substrate | Catalyst/Enzyme | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|---|
| Enzymatic (GRE3) | [5,6-¹³C₂]-D-fructose | GRE3 | 82 | 98.5 |
| Chemical Hydrogenation | [5,6-¹³C₂]-D-glucose | Ru/C | 95 | 97.8 |
Purification and Analytical Validation
Chromatographic Separation
Crude D-glucitol-5,6-¹³C₂ is purified using high-performance liquid chromatography (HPLC) with a hydrophilic interaction liquid chromatography (HILIC) column. Mobile phases of acetonitrile:water (80:20, v/v) achieve baseline separation from unreacted fructose or glucose.
Mass Spectrometry (MS)
High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 185.0924 (calc. 185.0921 for C₆H₁₃¹³C₂O₆). Isotopic abundance is quantified using selected ion monitoring (SIM), with ¹³C₂ incorporation exceeding 98%.
Nuclear Magnetic Resonance (NMR)
¹³C NMR (125 MHz, D₂O) reveals doublets for C5 (δ 73.2 ppm, J = 55 Hz) and C6 (δ 63.8 ppm, J = 52 Hz), confirming ¹³C-¹³C coupling.
Applications in Metabolic Research
Q & A
Basic Research Questions
Q. How can researchers confirm the isotopic purity and positional labeling accuracy of D-Glucitol-5,6-13C₂?
- Methodological Answer : Isotopic purity can be verified using high-resolution mass spectrometry (HR-MS) to detect the mass shift caused by ¹³C incorporation. For positional confirmation, nuclear magnetic resonance (NMR) spectroscopy , particularly ¹³C-NMR, is critical. The labeled carbons (C5 and C6) will exhibit distinct splitting patterns or chemical shifts compared to unlabeled positions. Quantitative isotopic enrichment (e.g., ≥98% ¹³C) should align with supplier specifications, as seen in analogous ¹³C-labeled compounds like D-Glucose-1,6-¹³C₂ (Molecular Weight: 182.14 g/mol; CAS 287100-67-8) .
Q. What are the best practices for handling and storing D-Glucitol-5,6-13C₂ to ensure stability?
- Methodological Answer : Store the compound at +4°C in a sealed, moisture-free container to prevent degradation. Avoid repeated freeze-thaw cycles. Use personal protective equipment (PPE), including gloves and safety goggles, during handling to minimize contamination. Cross-contamination risks in metabolic studies can be mitigated by dedicating labware (e.g., pipettes) to isotope-labeled experiments .
Q. How is D-Glucitol-5,6-13C₂ utilized in foundational metabolic studies?
- Methodological Answer : As a stable isotope tracer, it enables tracking of glucose/sorbitol metabolic pathways. For example, in glycolysis or polyol pathway studies, ¹³C labeling at C5 and C6 allows researchers to distinguish newly synthesized metabolites (e.g., lactate, glutamate) from endogenous pools via ¹³C magnetic resonance spectroscopy (MRS) . This approach has been validated in studies using [1,6-¹³C₂]glucose to monitor real-time metabolite dynamics in cancer cells .
Advanced Research Questions
Q. How can D-Glucitol-5,6-13C₂ be integrated into experimental designs to quantify metabolic flux in complex systems (e.g., plant or mammalian cells)?
- Methodological Answer : Combine isotopically non-stationary metabolic flux analysis (INST-MFA) with time-resolved ¹³C-MRS or LC-MS. For instance, in maize kernel studies, [5,6-¹³C₂]glucose revealed cross-talk between the pentose phosphate pathway and glycolysis by tracing ¹³C enrichment in downstream metabolites like fatty acids (~0.27 mol% enrichment) . Optimize pulse-chase protocols to account for isotopic dilution and compartmentalization effects.
Q. What strategies resolve contradictions arising from cross-labeling or isotopic interference in metabolic tracing experiments?
- Methodological Answer :
- Control Experiments : Use unlabeled controls to distinguish background signals.
- Analytical Validation : Employ tandem MS (MS/MS) or 2D-NMR to resolve overlapping isotopic peaks.
- Computational Modeling : Apply systems biology tools (e.g., OpenFLUX) to deconvolute labeling patterns and refine flux estimates. For example, discrepancies in [5,6-¹³C₂]Glc tracing in maize were resolved by modeling pathway interconnectivity .
Q. How can researchers ensure reproducibility when using D-Glucitol-5,6-13C₂ in multi-institutional studies?
- Methodological Answer :
- Standardized Protocols : Adopt consensus guidelines for sample preparation, instrument calibration (e.g., NMR referencing to TMS), and data normalization.
- Inter-laboratory Replication : Share aliquots of the same batch to control for variability in isotopic purity.
- Metadata Reporting : Document storage conditions, handling procedures, and analytical parameters in line with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Key Considerations for Experimental Design
- Cross-Contamination Mitigation : Dedicate lab equipment to isotope work and validate cleanliness via blank runs.
- Ethical Compliance : Adhere to institutional biosafety guidelines, especially when handling labeled compounds in vivo .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to account for biological variability in isotopic enrichment patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
